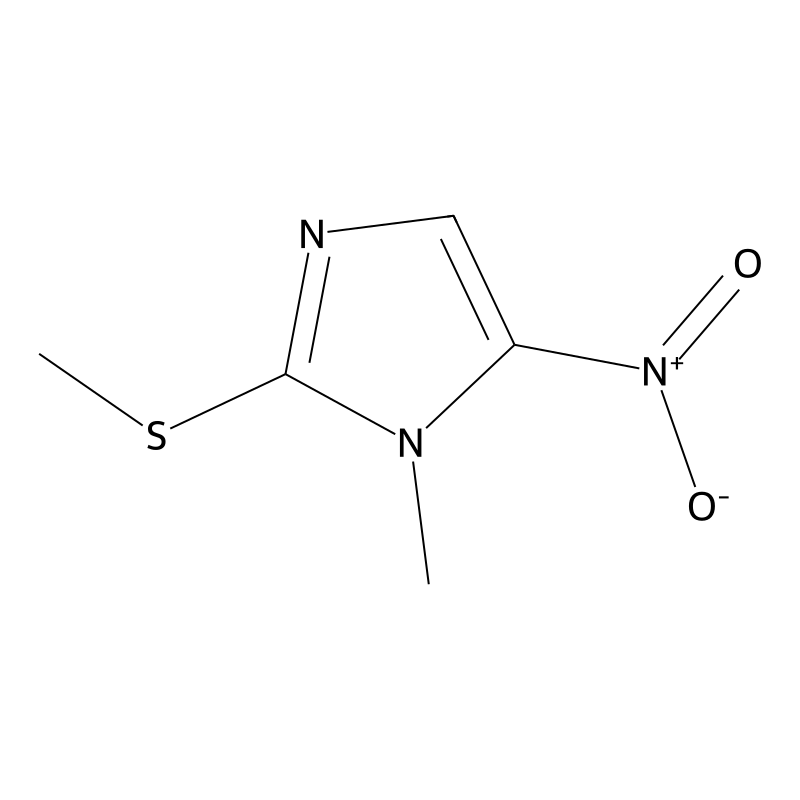

1-Methyl-2-(methylthio)-5-nitro-1H-imidazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthesis and Characterization:

1-Methyl-2-(methylthio)-5-nitro-1H-imidazole (CAS No. 1615-41-4) is a heterocyclic compound containing a five-membered imidazole ring with various functional groups attached. While the specific details of its synthesis might be proprietary information, scientific literature describes methods for synthesizing similar nitroimidazole derivatives. These methods often involve condensation reactions between various starting materials, followed by purification and characterization techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry [, ].

1-Methyl-2-(methylthio)-5-nitro-1H-imidazole is a synthetic compound belonging to the nitroimidazole class, primarily recognized for its antibiotic and antiprotozoal properties. It is structurally characterized by a methyl group and a methylthio group at positions 1 and 2, respectively, along with a nitro group at position 5 of the imidazole ring. The compound has the Chemical Abstracts Service number 530-22-3 and is commonly associated with metronidazole, which shares similar structural features and biological activities .

1-Methyl-2-(methylthio)-5-nitro-1H-imidazole can undergo various chemical transformations, including:

- Direct Nitration: This method involves the introduction of a nitro group into the imidazole ring, enhancing its reactivity and biological activity.

- Multicomponent Reactions: These reactions allow for the synthesis of more complex derivatives by combining multiple reactants in a single reaction step.

Other notable reactions include alkylation processes where substituents can be added to enhance solubility or alter pharmacological properties.

The compound exhibits significant biological activity, particularly against anaerobic bacteria and protozoa. Its mechanism of action primarily involves the reduction of the nitro group within the anaerobic environment of pathogens, leading to the disruption of nucleic acid synthesis. This property makes it effective in treating conditions such as bacterial vaginosis, trichomoniasis, and certain gastrointestinal infections . Additionally, it has shown efficacy in combating Helicobacter pylori infections when used in combination therapies.

The synthesis of 1-methyl-2-(methylthio)-5-nitro-1H-imidazole can be accomplished through several methods:

- Direct Nitration: Involves treating 1-methyl-2-(methylthio)imidazole with a nitrating agent.

- Multicomponent Reactions: These reactions can yield various derivatives by combining different reagents in one pot, often leading to higher yields and reduced reaction times .

1-Methyl-2-(methylthio)-5-nitro-1H-imidazole is widely used in medicine for its antimicrobial properties. Its primary applications include:

- Antibiotic Treatments: Used extensively to treat infections caused by anaerobic bacteria.

- Antiprotozoal Agent: Effective against protozoal infections such as giardiasis and amebiasis.

- Combination Therapies: Often included in regimens for treating peptic ulcers caused by Helicobacter pylori .

Research on interaction studies indicates that 1-methyl-2-(methylthio)-5-nitro-1H-imidazole can interact with various biological systems. It is known to influence cytochrome P450 enzymes, which are critical for drug metabolism. Studies have shown that it does not significantly inhibit major cytochrome P450 isoforms like CYP3A4 or CYP2D6, suggesting a relatively low potential for drug-drug interactions compared to other compounds in its class .

Several compounds share structural similarities with 1-methyl-2-(methylthio)-5-nitro-1H-imidazole. Here are some notable examples:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| 1-Methyl-2-(methylthio)imidazole | 14486-52-3 | 0.64 |

| 1-Methyl-1H-imidazole-2(3H)-thione | 60-56-0 | 0.87 |

| 1-Methylimidazole | 616-47-7 | 0.59 |

| 3-Dimethyl-1H-imidazolium chloride | 79917-88-7 | 0.53 |

Uniqueness

The uniqueness of 1-methyl-2-(methylthio)-5-nitro-1H-imidazole lies in its specific combination of functional groups that confer both antibacterial and antiprotozoal activities. While other compounds may exhibit similar properties, the presence of both methylthio and nitro groups allows for enhanced bioactivity and specificity against certain pathogens compared to its analogs .